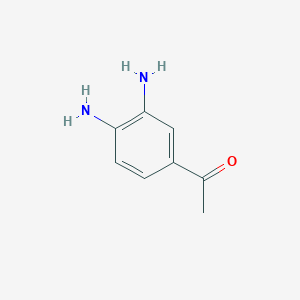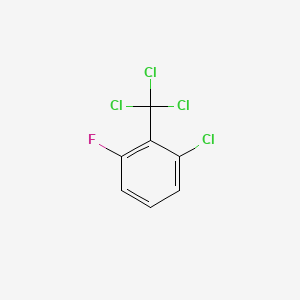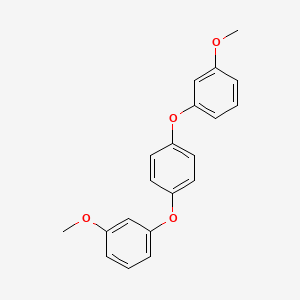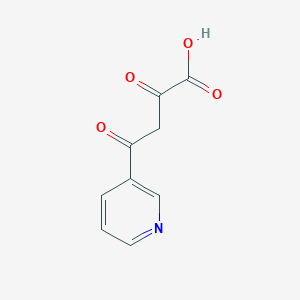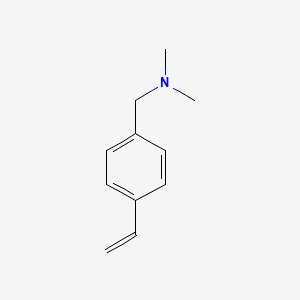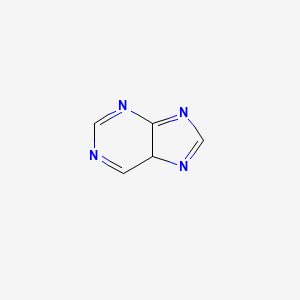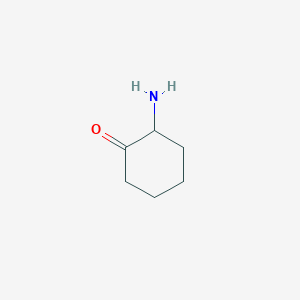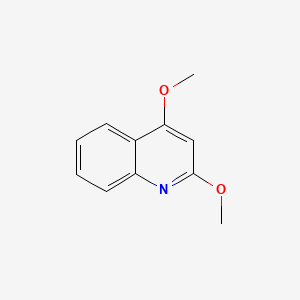
2,4-Dimethoxyquinoline
Overview
Description
2,4-Dimethoxyquinoline (DMQ) is a quinoline derivative that is widely used in scientific research and development. It has a range of applications in the synthesis of organic compounds, as well as in the study of biological processes and the development of therapeutic agents. It is a colorless, crystalline solid with a melting point of 105 °C and a boiling point of 212 °C. DMQ is also known as 2,4-dimethoxy-1-methylquinoline, 1-methyl-2,4-dimethoxyquinoline, 2,4-dimethoxy-1-methylquinoline, and this compound.
Scientific Research Applications
1. NMR Spectral Studies
2,4-Dimethoxyquinoline has been a subject of interest in NMR (Nuclear Magnetic Resonance) spectral studies. Researchers have conducted detailed spectral assignments for this compound and its derivatives, which are crucial for understanding their chemical structures and potential applications in various fields, including pharmaceuticals and materials science (Osborne, Warmsley, & Dimitrova, 1992).
2. Synthetic Approaches and Chemical Reactions
The compound has been utilized in several synthetic approaches and chemical reactions. For instance, sonochemical dehalogenation of 2,4-dichloroquinoline derivatives, including those with dimethoxy groups, has been explored. This process is significant for the preparation of various quinoline derivatives, which have applications in pharmaceutical synthesis and material science (Osborne & Warmsley, 1994).
3. Antimicrobial Activity
Research has indicated that quinoline derivatives, including those with dimethoxy substitutions, possess notable antimicrobial properties. These compounds have been studied for their efficacy against a range of bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Bawa et al., 2009).
4. Antitumor and Antioxidant Properties
Compounds derived from this compound have been synthesized and analyzed for their antitumor and antioxidant properties. These studies are essential for the development of new therapeutic agents for cancer treatment and for understanding the role of thesecompounds in oxidative stress-related diseases (Parry et al., 2021).
5. Pharmacological Research
The pharmacological potential of this compound derivatives has been explored in various studies. For example, its analogs have been assessed for their activity as alpha 1-adrenoceptor antagonists, highlighting their potential use in developing new antihypertensive agents (Campbell, Hardstone, & Palmer, 1988). Additionally, quinoline derivatives with dimethoxy groups have been evaluated for their hypotensive properties, indicating their potential in treating hypertension (Wright & Halliday, 1974).
6. Anthelmintic Properties
Research has also revealed the anthelmintic properties of this compound derivatives, demonstrating their effectiveness against parasitic nematodes. This suggests their potential application in veterinary medicine and parasite control (Rossiter, Péron, Whitfield, & Jones, 2005).
7. In Vitro Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted on various this compound derivatives, evaluating their potential as anticancer agents. These studies are crucial for the development of new chemotherapeutic drugs (Lee et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .
Mode of Action
This compound interacts with G9a in a substrate-competitive manner . It inhibits G9a by occupying the binding pockets of the enzyme that are normally reserved for the cofactor S-adenosylmethionine (SAM) and the protein substrate . This prevents the normal methylation process mediated by G9a .
Biochemical Pathways
The inhibition of G9a affects many biological pathways due to its central role in epigenetic control . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Pharmacokinetics
The compound’s ability to inhibit g9a suggests that it has sufficient bioavailability to reach its target in the cell .
Result of Action
The inhibition of G9a by this compound leads to changes in the methylation state of histones, which can alter gene expression . This can have profound effects on cellular function and can contribute to the development of diseases such as cancer .
Action Environment
The action of this compound is likely influenced by various environmental factors, including the presence of other molecules in the cell that can interact with G9a or the compound itself. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .
Biochemical Analysis
Biochemical Properties
2,4-Dimethoxyquinoline plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is G9a, a histone lysine methyltransferase involved in epigenetic regulation through the methylation of histone H3 . The interaction between this compound and G9a is characterized by the inhibition of the enzyme’s activity, which affects the methylation process of histones. This inhibition is significant because it can alter gene expression patterns and has implications in various diseases, including cancer .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting G9a, this compound can lead to changes in histone methylation patterns, which in turn affect gene expression . This compound has been shown to impact cell proliferation and differentiation, making it a potential candidate for cancer therapy. Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly G9a. By binding to the enzyme’s active site, this compound inhibits its methyltransferase activity . This inhibition prevents the methylation of histone H3, leading to changes in chromatin structure and gene expression. The compound’s ability to inhibit G9a is attributed to its structural similarity to other known inhibitors, such as BIX-01294 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of G9a activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits G9a without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the nucleus, where it interacts with G9a and other chromatin-associated proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZBLRGKCBUWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193337 | |
| Record name | 2,4-Dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40335-00-0 | |
| Record name | 2,4-Dimethoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40335-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of selective demethylation in the context of 2,4-Dimethoxyquinoline?
A1: Selective demethylation of this compound is a crucial reaction in organic synthesis, particularly for synthesizing specific quinoline alkaloids. For instance, removing a methyl group from the 2-methoxy position of this compound leads to the formation of 2-quinolones . These compounds are important intermediates in synthesizing various biologically active molecules. Additionally, using a thiolate anion as a demethylating agent results in the formation of 4-hydroxyquinoline, highlighting the regioselectivity achievable through different reagents . This control over demethylation is essential for targeting the synthesis of specific isomers with potentially distinct biological activities.
Q2: How is this compound utilized in synthesizing furoquinoline alkaloids?
A2: this compound serves as a key starting material in the synthesis of furoquinoline alkaloids like dictamnine, γ-fagarine, and skimmianine . The synthesis involves introducing an isoprenyl group to the this compound structure, followed by ozonolysis or reaction with osmium tetroxide-periodate. This process generates an aldehyde intermediate, which then undergoes cyclization in the presence of polyphosphoric acid to form the desired furoquinoline alkaloid. These alkaloids exhibit various biological activities, making their efficient synthesis from this compound highly valuable.
Q3: Can you elaborate on the role of this compound in the synthesis of 2,2-dimethylpyranoquinolines and the alkaloid flindersine?
A3: this compound, specifically its 3-isoprenyl derivative, plays a crucial role in synthesizing 2,2-dimethylpyranoquinolines, including the alkaloid flindersine . Reacting the 3-isoprenyl-2,4-dimethoxyquinoline epoxide with potassium hydroxide in aqueous dimethyl sulfoxide leads to the formation of 2,2-dimethylpyranoquinolines in high yield. This reaction proceeds through a mechanism involving allylic alcohol intermediates and quinone methides in the cyclization step. The successful synthesis of flindersine via this method highlights the importance of this compound as a precursor in accessing complex alkaloid structures.
Q4: What insights do NMR studies provide regarding the structure of this compound and its relation to the alkaloid montrutanine?
A4: 1H- and 13C-NMR studies provide crucial information for unambiguously assigning the hydrogen and carbon signals in the structure of this compound . This detailed spectral analysis, supported by studying its 6-methyl derivative, helps clarify the structure and confirms its distinctness from the proposed structure of the alkaloid montrutanine. Although initially thought to be based on the this compound scaffold, these findings challenged the assumed structure of montrutanine, prompting further investigation into alternative structures for this alkaloid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

